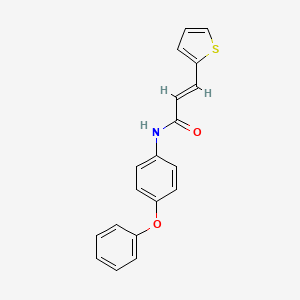
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide, also known as PPTAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. PPTAA has a unique chemical structure that makes it a promising candidate for research in drug development, material science, and other areas. In
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is its unique chemical structure, which makes it a promising candidate for research in drug development and material science. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide-based materials for use in organic electronic devices. Another area of interest is the investigation of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide as a potential treatment for neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide and its potential applications in drug development.
Synthesemethoden
The synthesis of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is the Suzuki coupling reaction, which involves the reaction between 4-bromoanisole and 2-thiophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 4-phenoxyphenyl-2-thiophenylboronic acid, which is then treated with acryloyl chloride to form N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in drug development. Several studies have shown that N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been studied for its potential use in material science, specifically in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
(E)-N-(4-phenoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(13-12-18-7-4-14-23-18)20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-14H,(H,20,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIGPXFNAOUWLS-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-phenoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)


![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
methanone](/img/structure/B5779589.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)